molecular formula C18H19N3O4S B4016794 N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide

N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide

Cat. No. B4016794
M. Wt: 373.4 g/mol
InChI Key: CZNMBWIMKACTDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves reactions with sulfonyl chloride in aqueous solutions, followed by treatments with various halides. For example, a study detailed the synthesis of sulfonamides derived from 4-methoxyphenethylamine, indicating a method that might be adaptable for N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of similar sulfonamides has been explored through crystallography, revealing the significance of supramolecular architecture influenced by interactions such as C—H⋯π and C—H⋯O. This suggests that detailed crystallographic studies can provide insight into the molecular structure of N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide, like its analogs, may participate in various chemical reactions, including chlorination and sulfonation, which are essential for its functionalization and derivatization. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating agent, indicating potential reactions that could be applicable to our compound of interest (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline form, can be inferred from spectroscopic and crystallographic data. Studies on similar compounds provide a basis for understanding the physical characteristics of N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide, which are crucial for its application and handling (Yıldız et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of sulfonamide compounds, including reactivity, stability, and interactions with biological molecules, are essential for understanding their potential applications. The kinetic and isotopic studies of sulfonamide decomposition provide insights into the chemical behavior of these compounds, which could be relevant for N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide (Bonner & Ko, 1992).

properties

IUPAC Name

N-(2-hydroxyethyl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12-7-8-13(11-16(12)26(23,24)19-9-10-22)17-14-5-3-4-6-15(14)18(25-2)21-20-17/h3-8,11,19,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNMBWIMKACTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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